N-Boc-Fmoc L-Canavanine
CAS No.: 190723-97-8
Cat. No.: VC2616557
Molecular Formula: C25H30N4O7
Molecular Weight: 498.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190723-97-8 |
|---|---|
| Molecular Formula | C25H30N4O7 |
| Molecular Weight | 498.5 g/mol |
| IUPAC Name | (2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C25H30N4O7/c1-25(2,3)36-24(33)28-22(26)29-35-13-12-20(21(30)31)27-23(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,32)(H,30,31)(H3,26,28,29,33)/t20-/m0/s1 |
| Standard InChI Key | LVXQFUWRYAPEFA-FQEVSTJZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N/C(=N/OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/N |
| SMILES | CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Introduction
N-Boc-Fmoc L-Canavanine is a derivative of L-Canavanine, a non-proteinogenic amino acid structurally similar to L-arginine. It is found naturally in certain leguminous plants and serves as a defense mechanism against herbivores. The modification involves the addition of protective groups, specifically the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, which enhance its stability and usability in chemical reactions.
Synthesis and Applications
The synthesis of N-Boc-Fmoc L-Canavanine typically involves several steps conducted under controlled temperatures to ensure high yields and purity. Solvents like DMF are used to solubilize reactants and facilitate reactions.
N-Boc-Fmoc L-Canavanine is primarily used in:
-
Peptide Synthesis: It serves as a valuable building block in solid-phase peptide synthesis, allowing for the creation of complex peptide structures with high efficiency .
-
Drug Development: Its unique properties make it a candidate for designing drugs that target specific biological pathways .
-
Bioconjugation: It is used in attaching biomolecules, crucial for targeted drug delivery systems and diagnostic tools .
Research Findings
Recent studies have explored the potential of L-Canavanine and its derivatives in various biomedical applications. For instance, L-Canavanine has been studied for its antimetabolite properties, disrupting metabolic pathways involving L-arginine. In cancer research, L-Canavanine has shown promise as a component of antiglioblastoma therapy, particularly when combined with arginine deprivation .
| Application | Description |
|---|---|
| Peptide Synthesis | Building block for complex peptides |
| Drug Development | Targets specific biological pathways |
| Bioconjugation | Enhances drug delivery and diagnostics |
| Cancer Research | Potential in antiglioblastoma therapy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume